6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide
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Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C20H21BrN4O2S and its molecular weight is 461.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Compounds related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide have been synthesized and studied for their potential as antimicrobial and antitumor agents. For instance, a study synthesized 2-pyridyl [3H]-quinazolin-4-one derivatives with various oxygen or nitrogen heterocycle moieties, showing potential as anti-tumor and anti-microbial agents (Eweas et al., 2021).
- Another research effort synthesized a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which, after further chemical reactions, yielded compounds with significant analgesic and anti-inflammatory activities (Eweas et al., 2012).
Antimicrobial and Antibacterial Properties
- Studies have demonstrated the antimicrobial and antibacterial potential of quinazolinone derivatives. For example, substituted indolylthiadiazole and substituted quinazolinonylthiadiazole derivatives showed promising antibacterial activity, with certain compounds exhibiting strong potency against specific bacterial strains (Singh et al., 2010).
- Additionally, novel derivatives of quinazolinone, including 2-[2-(2, 6-dichlorophenyl)amino]phenylmethyl-3-{4-[2-(substituted phenyl)-4-oxo-thiazolidin-3-yl]phenylsulfonamido-1-yl}-6-bromoquinazolin-4(3H)ones, were synthesized and found to exhibit significant antibacterial and antifungal activities (Patel & Patel, 2010).
Anti-inflammatory Properties
- Research on newer quinazolin-4-one derivatives has indicated promising anti-inflammatory properties. Compounds synthesized in one study showed varying degrees of inhibition of oedema, comparable to the reference standard indomethacin, demonstrating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c21-14-8-9-17-16(12-14)19(27)25(20(28)24-17)11-5-1-2-7-18(26)23-13-15-6-3-4-10-22-15/h3-4,6,8-10,12H,1-2,5,7,11,13H2,(H,23,26)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSNUIRCNWYOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide |
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